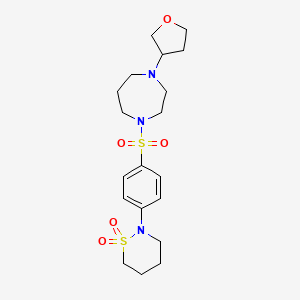
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is a chemical compound that likely contains a benzothiazole ring, which is a heterocyclic compound . This compound also appears to have an ethoxy group, a prop-2-ynyl group, and a fluorobenzamide group attached to the benzothiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with an appropriate ethoxy and prop-2-ynyl compound . The fluorobenzamide group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with ethoxy, prop-2-ynyl, and fluorobenzamide substituents . The exact structure would depend on the positions of these substituents on the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzothiazole ring and the various substituents . For example, the ethoxy group might be susceptible to reactions with acids, while the prop-2-ynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzothiazole ring might confer aromaticity, while the ethoxy and prop-2-ynyl groups could affect its solubility .科学的研究の応用
Benzodiazepine Receptor Agonists
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide and its derivatives have been explored for their potential as benzodiazepine receptor agonists. Studies have shown that certain benzothiazole derivatives can bind to benzodiazepine receptors, exhibiting anticonvulsant activities in models of induced seizures. These compounds have also displayed sedative-hypnotic activity without impairing learning and memory in experimental settings. Such findings highlight the potential therapeutic applications of these compounds in treating conditions like epilepsy and anxiety disorders, while minimizing cognitive side effects (Faizi et al., 2017).
Imaging Probes for Alzheimer's Disease
Derivatives of this compound have been studied as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Compounds such as [(18)F]24 have shown high affinity for β-amyloid aggregates and have been able to differentiate between Alzheimer's disease brains and healthy controls in PET imaging studies. This suggests their potential utility in diagnosing and monitoring the progression of Alzheimer's disease (Cui et al., 2012).
Antibacterial Applications
Some derivatives of this compound have been investigated for their antibacterial properties. For instance, certain 2,6-difluorobenzamide derivatives have shown the ability to inhibit protein FtsZ, which plays a crucial role in bacterial cell division. These findings suggest that benzothiazole derivatives can be potential candidates for developing new antibacterial drugs, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).
Sigma Receptor Imaging in Breast Cancer
Derivatives of this compound have been evaluated for their ability to bind sigma receptors, which are overexpressed in breast cancer cells. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide have been used in scintigraphy studies to visualize primary breast tumors in vivo, indicating their potential as imaging agents for breast cancer diagnosis and monitoring (Caveliers et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-3-12-22-17-15(24-4-2)6-5-7-16(17)25-19(22)21-18(23)13-8-10-14(20)11-9-13/h1,5-11H,4,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESWRPMNNFUPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

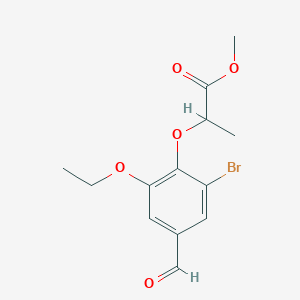
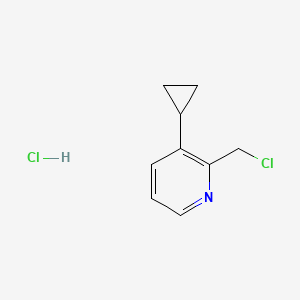

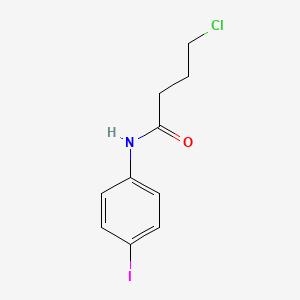
![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

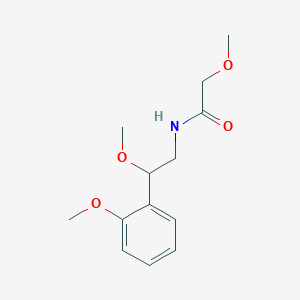
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)

